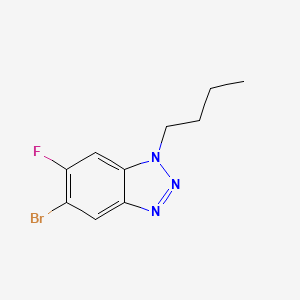

![molecular formula C18H28N2O4S2 B567578 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate CAS No. 1352947-66-0](/img/structure/B567578.png)

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

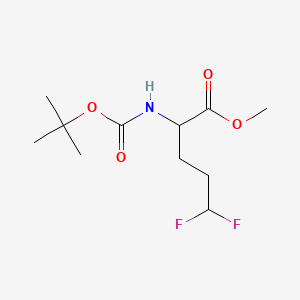

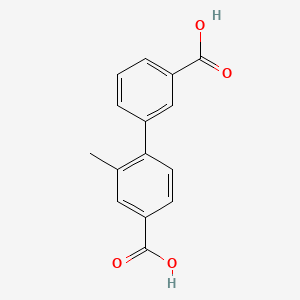

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate is a chemical compound with the molecular formula C18H28N2O4S2 and a molecular weight of 400.55 . It is a colorless to light orange to yellow clear liquid .

Synthesis Analysis

The synthesis of 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate involves the removal of the solvent, washing the residue with diethyl ether, and concentrating in vacuo to give the ion-supported methyl sulfide in 73% yield . The methyl sulfide is then quantitatively oxidized to 1-methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-toluenesulfonate .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . It is slightly soluble in methanol .Scientific Research Applications

Catalytic Performance in Esterification : The compound has been studied for its catalytic performances in esterification processes, particularly in the synthesis of esters from azelaic acid and methanol. It exhibits high yield and selectivity, with the ability to be reused multiple times without significant loss of activity (Wu Man-jiang, 2007).

Application in 3D Printed Ionogels : This compound is a key component in the creation of ionogels using stereolithography. These ionogels have high ionic conductivity and are thermally stable and mechanically robust, making them potentially useful in battery or fuel cell technology (Kerstin Zehbe, Alyna Lange, A. Taubert, 2019).

Aggregation Behavior in Aqueous Solution : It exhibits unique aggregation behavior in aqueous solutions, forming small aggregates that change structure to form larger aggregates. This behavior is temperature-dependent and varies with the length of the alkyl chain on the imidazolium cation (Tianxiang Yin, Yaling Chen, W. Shen, 2019).

Gas Solubility Properties : The compound has been studied for its role in the solubility of gases in ionic liquids. Its specific interactions with different gases, including carbon dioxide and oxygen, are of interest, particularly in relation to the nature of the anion in the ionic liquid (J. Anthony, Jessica L Anderson, E. Maginn, J. Brennecke, 2005).

Conversion of Hexose into 5-Hydroxymethylfurfural : This compound has been utilized in the conversion of fructose and glucose into 5-hydroxymethylfurfural (HMF), a key process in the field of renewable resources. The influence of the ionic liquid's anion and cation structure on the reaction efficiency is significant (Quan Cao, Xingcui Guo, Shengxi Yao, Jing Guan, Xiaoyang Wang, Xindong Mu, Dongke Zhang, 2011).

Electrochemical and Physical Properties : The electrochemical behavior and physical properties of imidazolium-based ionic liquids, including this compound, have been investigated for applications like the development of electroanalytical methods for trace determination of organosulfur compounds in petroleum and its products (A. M. Beigi, M. Abdouss, M. Yousefi, S. M. Pourmortazavi, A. Vahid, 2013).

Role in Oxidation Reactions : This compound has been investigated in the oxidation of organic sulfides, demonstrating specific reaction behaviors and kinetics under various conditions (C. Karunakaran, V. Chidambaranathan, 2000).

Safety And Hazards

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes into contact with the skin . If eye irritation persists, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name |

4-methylbenzenesulfonate;1-methyl-3-(6-methylsulfinylhexyl)imidazol-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2OS.C7H8O3S/c1-12-8-9-13(11-12)7-5-3-4-6-10-15(2)14;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,3-7,10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITFXJWLFMQQRC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCCCS(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate | |

CAS RN |

1352947-66-0 |

Source

|

| Record name | 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)